Pyridine, 2-(chloromethyl)-3,5-dimethyl-, 1-oxide
Overview
Description
Pyridine, 2-(chloromethyl)-3,5-dimethyl-, 1-oxide: is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the nitrogen atom in the ring is oxidized to form an N-oxide, and the 2-position is substituted with a chloromethyl group, while the 3- and 5-positions are substituted with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(chloromethyl)-3,5-dimethyl-, 1-oxide typically involves the oxidation of the corresponding pyridine derivative. One common method is the oxidation of 2-(chloromethyl)-3,5-dimethylpyridine using hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C to ensure the selective formation of the N-oxide.
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts such as transition metal complexes can improve the efficiency of the oxidation process.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-(chloromethyl)-3,5-dimethyl-, 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: More oxidized pyridine derivatives.
Reduction: 2-(chloromethyl)-3,5-dimethylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridine, 2-(chloromethyl)-3,5-dimethyl-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Pyridine, 2-(chloromethyl)-3,5-dimethyl-, 1-oxide involves its interaction with molecular targets through its N-oxide and chloromethyl functional groups. The N-oxide group can act as a Lewis base, forming complexes with metal ions or other electrophiles. The chloromethyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Pyridine N-oxide: Lacks the chloromethyl and methyl substitutions, making it less reactive in certain chemical reactions.
2-Chloromethylpyridine: Lacks the N-oxide and methyl groups, resulting in different chemical and biological properties.
3,5-Dimethylpyridine: Lacks the chloromethyl and N-oxide groups, affecting its reactivity and applications.
Uniqueness: Pyridine, 2-(chloromethyl)-3,5-dimethyl-, 1-oxide is unique due to the combination of its N-oxide and chloromethyl functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(chloromethyl)-3,5-dimethyl-1-oxidopyridin-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-6-3-7(2)8(4-9)10(11)5-6/h3,5H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFCWXUIMDWPQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C([N+](=C1)[O-])CCl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153476-70-1 | |
Record name | Pyridine, 2-(chloromethyl)-3,5-dimethyl-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153476-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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